Picrasane

Descripción

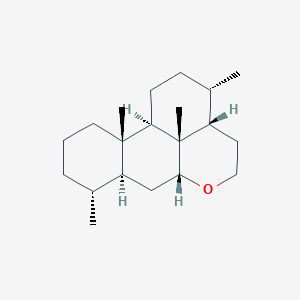

Structure

2D Structure

3D Structure

Propiedades

Fórmula molecular |

C20H34O |

|---|---|

Peso molecular |

290.5 g/mol |

Nombre IUPAC |

(1R,2S,6R,7S,9R,13S,14S,17S)-2,6,14,17-tetramethyl-10-oxatetracyclo[7.7.1.02,7.013,17]heptadecane |

InChI |

InChI=1S/C20H34O/c1-13-6-5-10-19(3)16(13)12-18-20(4)15(9-11-21-18)14(2)7-8-17(19)20/h13-18H,5-12H2,1-4H3/t13-,14+,15+,16+,17-,18-,19+,20+/m1/s1 |

Clave InChI |

XKTUNHQVVRTGNO-XYQAPHKRSA-N |

SMILES isomérico |

C[C@@H]1CCC[C@]2([C@H]1C[C@@H]3[C@@]4([C@@H]2CC[C@@H]([C@@H]4CCO3)C)C)C |

SMILES canónico |

CC1CCCC2(C1CC3C4(C2CCC(C4CCO3)C)C)C |

Sinónimos |

picrasane |

Origen del producto |

United States |

Isolation and Dereplication Methodologies for Picrasane Derived Compounds

Extraction Techniques from Biological Matrices

The initial step in isolating picrasane compounds involves their extraction from the complex matrix of the source organism, typically plants from families such as Simaroubaceae. The choice of extraction technique is paramount and can significantly influence the yield and purity of the desired compounds.

Solvent-Based Extraction Approaches

Traditional solvent-based extraction remains a cornerstone for obtaining this compound derivatives. This approach relies on the principle of dissolving the target compounds in a suitable solvent or a series of solvents with varying polarities.

Commonly, dried and powdered plant material is subjected to extraction with organic solvents. Methanol (B129727) and ethanol (B145695) are frequently used due to their ability to extract a broad range of compounds. For instance, a methanol-water mixture (e.g., 7:3, v/v) has been effectively used to extract quassinoids from the stem bark of Ailanthus altissima. Sequential extraction with solvents of increasing polarity, such as hexane (B92381), chloroform, ethyl acetate (B1210297), and finally methanol, allows for a preliminary fractionation of the extract, concentrating the this compound compounds in specific fractions.

The efficiency of solvent-based extraction is influenced by several factors, including the choice of solvent, temperature, and extraction time. Optimizing these parameters is crucial for maximizing the recovery of bioactive compounds. Studies on various plant materials have shown that adjusting the ethanol concentration, extraction temperature, and duration can significantly enhance the extraction yield of polyphenols and other bioactive constituents, a principle that is also applicable to this compound extraction.

| Parameter | Influence on Extraction Efficiency | Typical Range/Value |

| Solvent Type | The polarity of the solvent determines the solubility of the target this compound compounds. A solvent with a polarity similar to the target compounds will be more effective. | Methanol, Ethanol, Ethyl Acetate, Chloroform, Water, and mixtures thereof. |

| Temperature | Higher temperatures generally increase the solubility and diffusion rate of the compounds, leading to higher extraction yields. However, excessively high temperatures can lead to the degradation of thermolabile this compound derivatives. | 20°C - 80°C |

| Extraction Time | Longer extraction times can lead to higher yields, but there is a point of diminishing returns. Prolonged extraction can also increase the extraction of undesirable compounds. | 15 minutes to several hours. |

| Solvent-to-Solid Ratio | A higher solvent-to-solid ratio can enhance extraction by providing a greater concentration gradient for mass transfer. | 10:1 to 40:1 (mL/g) |

Advanced Extraction Technologies

To overcome the limitations of conventional solvent extraction, such as long extraction times and large solvent consumption, several advanced extraction technologies have been developed and applied to the extraction of this compound compounds. These methods often offer improved efficiency, reduced environmental impact, and higher yields.

Ultrasound-Assisted Extraction (UAE) utilizes the energy of ultrasonic waves to create cavitation bubbles in the solvent. The collapse of these bubbles near the plant material generates microjets and shockwaves, disrupting the cell walls and enhancing the penetration of the solvent into the matrix. This leads to a significant increase in extraction efficiency and a reduction in extraction time and temperature. For example, applying ultrasonic energy to a mixture of a natural substance and water has been shown to be a highly efficient method for extracting quassinoids. The optimization of UAE parameters, such as ultrasound power, duration, and solvent composition, is critical for maximizing the yield of this compound compounds.

Microwave-Assisted Extraction (MAE) employs microwave energy to heat the solvent and the plant matrix directly. This rapid and localized heating creates a pressure gradient within the plant cells, leading to cell wall rupture and the release of intracellular contents into the solvent. MAE offers significantly shorter extraction times and reduced solvent consumption compared to conventional methods. Response surface methodology has been successfully used to optimize MAE conditions for the extraction of flavonoids from Brucea javanica, a plant known to contain quassinoids, achieving a maximal extraction rate under optimized conditions of 90% ethanol, a liquid-to-solid ratio of 10:1, and an extraction time of 2 hours matec-conferences.org.

Pressurized Liquid Extraction (PLE) , also known as accelerated solvent extraction, uses solvents at elevated temperatures (50-200°C) and pressures (3.5-20 MPa) to enhance extraction efficiency mdpi.com. The high pressure keeps the solvent in its liquid state above its boiling point, which increases its solvating power and decreases its viscosity, allowing for better penetration into the sample matrix. PLE is an automated and rapid technique that uses less solvent than traditional methods.

Supercritical Fluid Extraction (SFE) is another green extraction technique that utilizes a supercritical fluid, most commonly carbon dioxide (CO2), as the extraction solvent. By manipulating the temperature and pressure, the solvating power of the supercritical fluid can be precisely controlled, allowing for the selective extraction of specific compounds.

| Extraction Technology | Principle | Advantages |

| Ultrasound-Assisted Extraction (UAE) | Acoustic cavitation enhances mass transfer and cell wall disruption. | Reduced extraction time and temperature, increased yield, lower solvent consumption. |

| Microwave-Assisted Extraction (MAE) | Microwave energy causes rapid, localized heating and cell rupture. | Very short extraction times, reduced solvent volume, improved extraction efficiency. |

| Pressurized Liquid Extraction (PLE) | Solvents are used at elevated temperatures and pressures to increase extraction efficiency. | Fast, automated, reduced solvent consumption, high extraction yields. |

| Supercritical Fluid Extraction (SFE) | Utilizes the tunable solvating power of supercritical fluids for selective extraction. | Environmentally friendly (uses CO2), highly selective, solvent-free extracts. |

Chromatographic Separation Strategies

Following extraction, the crude extract containing a complex mixture of compounds must be subjected to chromatographic techniques to isolate and purify the individual this compound derivatives. The choice of chromatographic method depends on the polarity and structural characteristics of the target compounds.

Normal-Phase Chromatography

Normal-phase chromatography (NPC) is a widely used technique for the separation of this compound compounds. In NPC, a polar stationary phase, most commonly silica (B1680970) gel, is used in conjunction with a non-polar mobile phase. The separation is based on the principle of adsorption, where more polar compounds interact more strongly with the stationary phase and are retained longer, while less polar compounds elute faster.

The mobile phase in NPC typically consists of a mixture of non-polar solvents like hexane or dichloromethane, with a small amount of a more polar solvent such as ethyl acetate or methanol to modulate the elution strength. For the separation of quassinoids from Picrasma excelsa, a mobile phase system of dichloromethane-ethyl acetate-methanol in a ratio of 96:3:1 has been successfully employed with a silica gel column researchgate.net. The retention of compounds in NPC is highly sensitive to the composition of the mobile phase, and a gradual increase in the polarity of the mobile phase (gradient elution) is often used to separate compounds with a wide range of polarities.

| Stationary Phase | Mobile Phase Components | Elution Order |

| Silica Gel | Hexane, Dichloromethane, Chloroform | Less polar compounds elute first. |

| Alumina | Ethyl Acetate, Methanol, Isopropanol | More polar compounds elute last. |

| Bonded Phases (e.g., Cyano, Amino) | Acetonitrile (B52724) | Separation is based on polar interactions. |

Reverse-Phase Chromatography

Reverse-phase chromatography (RPC) is another powerful technique for the separation of this compound derivatives. In contrast to NPC, RPC utilizes a non-polar stationary phase, typically silica gel chemically modified with alkyl chains (e.g., C18 or C8), and a polar mobile phase, usually a mixture of water and an organic solvent like methanol or acetonitrile.

In RPC, the separation is based on hydrophobic interactions. Less polar (more hydrophobic) compounds interact more strongly with the non-polar stationary phase and are retained longer, while more polar compounds have a higher affinity for the polar mobile phase and elute earlier. Gradient elution is commonly employed in RPC, where the proportion of the organic solvent in the mobile phase is gradually increased to elute compounds with increasing hydrophobicity. For the purification of ailanthone, a quassinoid from Ailanthus altissima, preparative high-performance liquid chromatography (HPLC) on an RP-18 stationary phase has been utilized researchgate.net. The pH of the mobile phase can also be adjusted to control the ionization and, consequently, the retention of ionizable this compound compounds.

| Stationary Phase | Mobile Phase Components | Elution Order |

| C18 (Octadecylsilane) | Water, Methanol, Acetonitrile | More polar compounds elute first. |

| C8 (Octylsilane) | Buffers (e.g., phosphate, acetate) | Less polar compounds elute last. |

| Phenyl | Tetrahydrofuran | Separation is based on hydrophobic interactions. |

Preparative Chromatography Techniques

When the goal is to isolate larger quantities of pure this compound compounds for structural elucidation or biological testing, preparative chromatography techniques are employed. These techniques are essentially scaled-up versions of analytical chromatography, designed to handle larger sample loads.

Preparative High-Performance Liquid Chromatography (Prep-HPLC) is a widely used method for the final purification of this compound compounds. It offers high resolution and efficiency, allowing for the isolation of highly pure compounds. Both normal-phase and reverse-phase modes can be used in preparative HPLC. The selection of the column, mobile phase, and loading conditions is critical to achieve optimal separation and yield. For instance, crude extracts of Ailanthus altissima have been purified by preparative HPLC to isolate individual quassinoids researchgate.net.

High-Speed Counter-Current Chromatography (HSCCC) is a liquid-liquid partition chromatography technique that does not use a solid support matrix, thereby avoiding irreversible adsorption of the sample. In HSCCC, a two-phase solvent system is used, with one phase acting as the stationary phase and the other as the mobile phase. The separation is based on the differential partitioning of the compounds between the two immiscible liquid phases. HSCCC is particularly suitable for the separation of natural products and has been successfully applied to the isolation of various compounds. The selection of an appropriate two-phase solvent system is crucial for a successful separation and is guided by the partition coefficient (K) of the target compounds.

| Technique | Principle | Key Considerations |

| Preparative HPLC | Scaled-up version of analytical HPLC for isolating larger quantities of compounds. | Column dimensions, particle size, sample loading capacity, solvent consumption, fraction collection. |

| High-Speed Counter-Current Chromatography (HSCCC) | Liquid-liquid partition chromatography without a solid support. | Selection of a suitable two-phase solvent system, determination of partition coefficients, retention of the stationary phase. |

Bioassay-Guided Fractionation Principles in this compound Discovery

Bioassay-guided fractionation is a pivotal strategy in natural product chemistry that facilitates the targeted isolation of bioactive compounds from complex mixtures. This methodology systematically partitions a crude extract into simpler fractions, using a specific biological assay to track the activity of interest at each stage. The process ensures that subsequent purification efforts are focused solely on the fractions demonstrating the desired biological effect, thereby increasing the efficiency of discovering novel, bioactive molecules such as this compound-derived compounds.

The procedure commences with the selection of a plant source known or suspected to contain bioactive picrasanes, often based on ethnobotanical information or previous phytochemical screens. A crude extract is prepared from the selected plant material, typically using organic solvents like methanol or ethanol to extract a broad spectrum of secondary metabolites.

This initial crude extract then undergoes a preliminary bioassay to confirm the presence of the targeted biological activity. If the extract is active, it is subjected to a series of chromatographic separation steps. A common first step is solvent-solvent partitioning, where the crude extract is sequentially partitioned between immiscible solvents of increasing polarity, such as n-hexane, chloroform, ethyl acetate, and water. Each of these fractions is then tested in the bioassay to identify which partition retains the highest level of activity.

The most active fraction is then subjected to further chromatographic techniques to isolate the individual compounds. Column chromatography, using stationary phases like silica gel or Sephadex, is frequently employed for the initial separation of the active fraction. The resulting sub-fractions are once again evaluated in the bioassay to pinpoint the location of the active constituents. This iterative process of separation and bioassay is repeated, employing progressively higher resolution chromatographic methods such as High-Performance Liquid Chromatography (HPLC), until pure, bioactive this compound-derived compounds are isolated.

A variety of bioassays are utilized to guide the fractionation process for this compound discovery, tailored to the specific therapeutic potential being investigated. Cytotoxicity assays against various human cancer cell lines, including A549 (lung), MCF7 (breast), and HeLa (cervical), are commonly used to isolate potential anticancer agents nih.govresearchgate.net. For instance, a bioactivity-guided study on the leaves of Picrasma javanica led to the isolation of 19 quassinoids, with their antifungal activities evaluated against five phytopathogenic fungi researchgate.net. Similarly, anti-HIV assays have been instrumental in the discovery of new this compound quassinoids with potent antiviral properties from the wood of Picrasma javanica nih.gov. Antibacterial assays against pathogens like Bacillus subtilis have also guided the isolation of this compound compounds with antimicrobial activity nih.govresearchgate.net.

Once a pure compound is isolated, its chemical structure is elucidated using a combination of spectroscopic techniques. One-dimensional (1D) and two-dimensional (2D) Nuclear Magnetic Resonance (NMR) spectroscopy are fundamental for determining the carbon-hydrogen framework of the molecule. High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) is used to establish the molecular formula. Additional techniques such as X-ray crystallography and Circular Dichroism (CD) may be employed to determine the absolute stereochemistry of the compound researchgate.net.

A critical component of modern bioassay-guided fractionation is dereplication. This is the process of rapidly identifying known compounds in the active fractions at an early stage, thereby avoiding the time-consuming and costly process of re-isolating and re-characterizing previously described molecules. Dereplication strategies often involve the use of Liquid Chromatography-Mass Spectrometry (LC-MS) to compare the molecular weights and fragmentation patterns of compounds in the active fractions with those in comprehensive natural product databases. This early identification of known this compound quassinoids allows researchers to focus their efforts on the isolation and structural elucidation of potentially novel bioactive compounds.

Research Findings on Bioassay-Guided Isolation of this compound Compounds

Bioassay-guided fractionation has been successfully employed to isolate a number of this compound-derived compounds with diverse biological activities. The following table summarizes key findings from studies on Picrasma javanica and Picrasma quassioides.

| Compound Name | Plant Source | Bioassay | Biological Activity |

| Picrajavanicins A-G | Picrasma javanica (Bark) | Antiproliferative assay against five human cancer cell lines | Antiproliferative |

| Javanicinols A and B | Picrasma javanica (Wood) | Anti-HIV-1 viral protein R (Vpr) assay | Potent anti-Vpr activities |

| 4-keto-(16S)-methoxyjavanicin B | Picrasma javanica (Wood) | Anti-HIV-1 viral protein R (Vpr) assay | Not specified |

| (16R)-methoxyjavanicin B | Picrasma javanica (Wood) | Antibacterial assay against B. subtilis | High antibacterial activity |

| (16S)-methoxyjavanicin B | Picrasma javanica (Wood) | Antibacterial assay against B. subtilis | High antibacterial activity |

| Nigakilactone P | Picrasma quassioides (Stems) | Cytotoxic and NO production-inhibitory assays | No significant activity |

| Picraqualide F | Picrasma quassioides (Stems) | Cytotoxic and NO production-inhibitory assays | No significant activity |

| Nigakilactone Q | Picrasma quassioides (Stems) | Cytotoxic and NO production-inhibitory assays | No significant activity |

Structural Elucidation of Picrasane and Its Derivatives

Spectroscopic Characterization Techniques

The determination of the complex, polycyclic structure of picrasane and its derivatives relies heavily on a suite of advanced spectroscopic methods. These techniques provide detailed information about the carbon skeleton, the nature and location of functional groups, and the relative stereochemistry of the molecule.

Mass Spectrometry (MS) Analysis

Mass spectrometry is a vital complementary technique to NMR in the structural elucidation of this compound compounds. It provides information about the molecular weight and elemental composition of the molecule.

High-Resolution Mass Spectrometry provides a highly accurate measurement of the mass-to-charge ratio (m/z) of an ion, typically to within a few parts per million (ppm). This high precision allows for the unambiguous determination of the molecular formula of a compound by distinguishing between ions with the same nominal mass but different elemental compositions. For a newly isolated this compound derivative, obtaining an accurate mass is the first step in its characterization, providing the molecular formula upon which the rest of the structural elucidation is built.

For example, if a new this compound derivative is analyzed by HRMS and found to have a measured m/z of 377.1965 [M+H]⁺, this data can be used to calculate a plausible molecular formula.

Table 3: Example of HRMS Data for a this compound Derivative

| Measured m/z [M+H]⁺ | Calculated m/z [M+H]⁺ | Δ (ppm) | Molecular Formula |

|---|---|---|---|

| 377.1965 | 377.1968 | -0.8 | C₂₀H₂₈O₆ |

This data is hypothetical and serves as an illustration of the technique.

The small difference (Δ) between the measured and calculated mass provides strong confidence in the proposed molecular formula, which is a critical piece of information for the subsequent detailed analysis of NMR data.

Fragmentation Pattern Analysis (MSⁿ) for Structural Connectivity

Mass spectrometry (MS), particularly tandem mass spectrometry (MS/MS or MSⁿ), is a powerful tool for deducing the structural connectivity of complex natural products like those belonging to the this compound family. By subjecting protonated molecules to collision-induced dissociation (CID), characteristic fragmentation patterns are generated that provide vital clues about the core skeleton, the nature and location of substituents, and the interconnections between different parts of the molecule.

In the analysis of this compound quassinoids, Electrospray Ionization (ESI) is a commonly employed soft ionization technique that typically generates the protonated molecule [M+H]⁺. Subsequent MS/MS analysis of this precursor ion reveals pathways of neutral losses and the formation of specific product ions that are diagnostic for the this compound framework.

A study utilizing High-Performance Liquid Chromatography coupled with Electrospray Ionization Tandem Mass Spectrometry (HPLC/ESI-MS/MS) for the detection of this compound quassinoids established specific Multiple Reaction Monitoring (MRM) transitions. These transitions are indicative of characteristic fragmentation pathways. For instance, the analysis of quassin, a prototypical this compound quassinoid, monitors the transition of the protonated precursor ion at m/z 389.5 to a specific product ion at m/z 222.9. researchgate.net Similarly, neoquassin is identified by the transition from m/z 391.5 to 372.9. researchgate.net These specific fragmentations represent stable product ions formed after the cleavage of certain bonds and loss of neutral fragments from the parent structure, providing a fingerprint for their identification and structural confirmation.

The general fragmentation behavior of the C-20 this compound skeleton often involves initial cleavages in the side chains and subsequent ring fissions. The presence and type of functional groups such as hydroxyls, methoxy groups, and lactone rings significantly influence the fragmentation pathways, leading to unique mass spectra for different derivatives.

Interactive Data Table: Characteristic MS/MS Transitions for this compound Quassinoids

| Compound | Precursor Ion [M+H]⁺ (m/z) | Product Ion (m/z) | Monitored Transition |

|---|---|---|---|

| Quassin | 389.5 | 222.9 | 389.5 → 222.9 |

| Neoquassin | 391.5 | 372.9 | 391.5 → 372.9 |

This table is based on data for identifying quassinoids in various matrices and showcases the specific fragmentation patterns used for their detection. researchgate.net

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a fundamental analytical technique used to identify the functional groups present within a molecule. The absorption of infrared radiation causes molecular vibrations at specific frequencies, which correspond to the stretching and bending of chemical bonds. An IR spectrum provides a unique "fingerprint" of a molecule, revealing the presence of key structural motifs.

For the this compound skeleton and its derivatives, IR spectroscopy is instrumental in confirming the presence of characteristic functional groups that define this class of compounds. The most notable features in the IR spectra of this compound quassinoids include absorptions related to hydroxyl groups, carbonyl groups (particularly lactones), carbon-carbon double bonds, and ether linkages.

Analysis of extracts containing this compound-type quassinoids has revealed characteristic absorption bands. The presence of a δ-lactone ring, a common feature in many quassinoids, gives rise to a strong carbonyl (C=O) stretching vibration. Additionally, hydroxyl (O-H) groups, C-H bonds, C=C aromatic stretching vibrations, and C-O-C (ether) bending vibrations are typically observed, confirming the complex polycyclic nature of these molecules. researchgate.net

Interactive Data Table: Typical Infrared Absorption Frequencies for this compound Functional Groups

| Functional Group | Vibration Type | Characteristic Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Hydroxyl (O-H) | Stretching | 3600 - 3200 | Strong, Broad |

| C-H (sp³ and sp²) | Stretching | 3100 - 2850 | Medium to Strong |

| δ-Lactone (C=O) | Stretching | ~1750 - 1735 | Strong |

| Ketone (C=O) | Stretching | ~1725 - 1705 | Strong |

| Alkene (C=C) | Stretching | ~1680 - 1640 | Medium to Weak |

This table summarizes the general regions where key functional groups found in this compound derivatives are expected to absorb in an IR spectrum. researchgate.netvscht.cz

Ultraviolet-Visible (UV-Vis) Spectroscopy for Chromophore Characterization

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule, which corresponds to the promotion of electrons from the ground state to higher energy orbitals. This technique is particularly useful for identifying and characterizing chromophores—conjugated systems of pi (π) electrons, such as double bonds and carbonyl groups, within a molecule.

In the context of this compound quassinoids, UV-Vis spectroscopy is primarily used to characterize the conjugated enone or dienone systems that are often present in their polycyclic structures. The position of the maximum absorption (λmax) and the molar absorptivity (ε) provide valuable information about the extent and nature of the conjugated system.

For example, research on extracts containing quassinoids has identified a characteristic UV absorption peak around 206 nm, which is attributed to the core quassinoid group. researchgate.net The presence of α,β-unsaturated ketones (enones) in the A-ring of many this compound derivatives gives rise to a distinct π → π* transition, typically observed in the 220-250 nm range. The exact λmax is sensitive to the substitution pattern on the enone system and the solvent used for analysis. Further conjugation, creating a dienone system, would shift this absorption to a longer wavelength (a bathochromic shift).

Interactive Data Table: UV-Vis Absorption Data for this compound-Type Chromophores

| Chromophore System | Electronic Transition | Typical λmax (nm) |

|---|---|---|

| Isolated C=O (Lactone/Ketone) | n → π* | ~280 - 300 |

| Conjugated Enone (C=C-C=O) | π → π* | ~220 - 250 |

This table presents typical absorption maxima for common chromophores found within the this compound skeleton. researchgate.net

X-ray Crystallography for Absolute Stereochemistry Determination

X-ray crystallography is the definitive method for determining the three-dimensional structure of a crystalline compound at the atomic level. youtube.com It provides unambiguous information about bond lengths, bond angles, and, crucially for chiral molecules, the absolute stereochemistry of all stereogenic centers. researchgate.netnih.gov The ability to determine the absolute configuration relies on the phenomenon of anomalous dispersion, which is most effective when heavier atoms are present in the structure. researchgate.net

The this compound skeleton is a rigid, complex polycyclic system with multiple stereocenters. Establishing the correct relative and absolute stereochemistry is a formidable challenge that is unequivocally solved by single-crystal X-ray diffraction analysis. By obtaining a high-quality crystal of a this compound derivative, a diffraction experiment can produce an electron density map from which a precise molecular model is built. nih.gov

The determination of the absolute structure is often quantified by the Flack parameter, which should refine to a value close to zero for the correct enantiomer. This crystallographic analysis provides the ultimate proof of structure, confirming the connectivity established by NMR and MS, and assigning the absolute configuration that is inferred from chiroptical methods. Although obtaining suitable crystals can be a challenge, the resulting structural data is unparalleled in its detail and accuracy. nih.govresearchgate.net

Interactive Data Table: Example Crystallographic Data Parameters

| Parameter | Description |

|---|---|

| Crystal System | The crystal lattice system (e.g., Orthorhombic, Monoclinic). |

| Space Group | The symmetry group of the crystal (e.g., P2₁2₁2₁). |

| Unit Cell Dimensions (Å) | The lengths of the unit cell axes (a, b, c). |

| Flack Parameter | A value used to confirm the absolute structure of a chiral crystal. |

This table lists key parameters obtained from a single-crystal X-ray diffraction experiment used to define the absolute structure of a molecule like this compound.

Chiroptical Methods for Stereochemical Assignment

Chiroptical methods are spectroscopic techniques that rely on the differential interaction of chiral molecules with left- and right-circularly polarized light. These methods are exceptionally sensitive to the three-dimensional arrangement of atoms, making them indispensable for the stereochemical analysis of complex natural products like this compound.

Electronic Circular Dichroism (ECD) Spectroscopy

Electronic Circular Dichroism (ECD) spectroscopy measures the difference in absorption of left- and right-circularly polarized light as a function of wavelength. encyclopedia.pub An ECD spectrum is characterized by positive or negative bands, known as Cotton effects, which are highly sensitive to the absolute configuration and conformation of the molecule. science.gov

For this compound quassinoids, ECD is a powerful tool for assigning absolute configuration, especially when X-ray crystallography is not feasible. The chromophores within the molecule, such as the enone systems, dominate the ECD spectrum. The sign and magnitude of the Cotton effects associated with the electronic transitions of these chromophores are directly related to the chirality of their environment.

In a study of quassinoids, including quassin itself, the ECD spectrum was analyzed in the context of exciton coupling between the two enone chromophores present in its structure. science.gov The analysis, supported by time-dependent Density Functional Theory (TD-DFT) calculations, showed that the strong rotational strengths observed in the ECD spectrum are a direct result of this exciton coupling, allowing for a confident assignment of the molecule's stereochemistry. science.gov Comparing the experimental ECD spectrum of an unknown this compound derivative to that of a known analogue or to theoretically calculated spectra is a primary method for determining its absolute configuration. chiralabsxl.com

Optical Rotatory Dispersion (ORD) Measurements

Optical Rotatory Dispersion (ORD) is the measurement of the change in the angle of optical rotation of plane-polarized light as a function of wavelength. leidenuniv.nlresearchgate.net Similar to ECD, ORD spectra exhibit Cotton effects in the vicinity of a chromophore's absorption bands. An anomalous ORD curve, which shows a characteristic peak and trough, is directly related to the ECD spectrum through the Kronig-Kramers transforms.

ORD has historically been a cornerstone in the conformational analysis of steroids and other terpenoids, including this compound-type structures. leidenuniv.nl The shape and sign of the Cotton effect curve in an ORD spectrum provide critical information for assigning the absolute configuration of the molecule. kud.ac.inlibretexts.org For this compound quassinoids, the carbonyl chromophores of the lactone and enone systems are the primary contributors to the ORD spectrum.

A positive Cotton effect, where the peak is at a longer wavelength than the trough, or a negative Cotton effect (trough at longer wavelength than the peak) can be correlated with the stereochemistry of the rings and substituents surrounding the chromophore. youtube.com For instance, the Octant Rule for ketones can be applied to predict the sign of the Cotton effect based on the spatial disposition of substituents relative to the carbonyl group, thus aiding in the stereochemical elucidation of the this compound core.

Interactive Data Table: Comparison of Chiroptical Techniques

| Technique | Phenomenon Measured | Output | Application for this compound |

|---|---|---|---|

| ECD | Differential absorption of circularly polarized light (ΔA) | Spectrum of ΔA or Molar Ellipticity [θ] vs. Wavelength (nm) | Determination of absolute configuration via analysis of Cotton effects, often aided by exciton coupling theory and TD-DFT calculations. science.govchiralabsxl.com |

| ORD | Variation of optical rotation [α] with wavelength (nm) | Spectrum of Specific Rotation [α] vs. Wavelength (nm) | Assignment of absolute configuration by analyzing the sign and shape of Cotton effect curves, particularly for carbonyl-containing derivatives. kud.ac.inlibretexts.org |

Biosynthetic Pathways and Precursors of Picrasane Core Structures

Proposed Origins from Tetracyclic Terpenoids (e.g., Euphane, Tirucallane)

The picrasane skeleton is widely believed to originate from tetracyclic triterpenoids, specifically those with euphane or tirucallane (B1253836) frameworks. uef.fimdpi.com These C30 precursors are themselves derived from the cyclization of squalene (B77637), a key intermediate in the mevalonate (B85504) (MVA) pathway, which is the primary route for the biosynthesis of triterpenes and sterols in plants and fungi. nih.govmdpi.com

Euphane and tirucallane are stereoisomers, differing in the configuration at C-20. wikipedia.org Studies on the biosynthesis of euphane and tirucallane triterpenoids have utilized model systems, such as the squalene cyclase from Tetrahymena pyriformis, which cyclizes 2,3-dihydrosqualene to euph-7-ene, providing insights into the D-ring formation and subsequent rearrangements involving methyl shifts. nih.gov The structural relationship between euphane/tirucallane and this compound involves significant skeletal modifications, including ring contractions and cleavages, which transform the 6/6/6/5 tetracyclic system of the precursors into the characteristic ABCD-ring system of this compound. scu.edu.cn

Enzymatic Transformations and Oxidative Cleavages Leading to this compound Frameworks

The conversion of tetracyclic triterpenoids like euphane and tirucallane into the this compound skeleton involves a series of enzymatic transformations, prominently featuring oxidative processes and subsequent cleavages. While the complete enzymatic pathway is not fully elucidated, research indicates the crucial roles of enzymes such as cytochrome P450 monooxygenases. researchgate.netnih.gov These enzymes are known to catalyze various oxidative modifications of terpenoids, including hydroxylations and epoxidations, which can activate specific carbon centers for subsequent reactions. nih.govnih.gov

Oxidative cleavage reactions are essential steps in the degradation of the C30 triterpenoid (B12794562) skeleton to the smaller this compound core (typically C20). uef.fi These cleavages likely occur after initial functionalization of the tetracyclic precursor through enzymatic oxidation. For instance, oxidative cleavage reactions mediated by enzymes like carotenoid cleavage dioxygenases (CCDs) are known in the biosynthesis of other natural products, although the specific enzymes involved in this compound biosynthesis are still under investigation. nih.govbioengineer.org The precise sequence of oxidation and cleavage events dictates the final carbon skeleton and the positions of oxygen-containing functional groups characteristic of this compound quassinoids.

Rearrangement Mechanisms in this compound Biosynthesis (e.g., ent-Halimanes to this compound)

Skeletal rearrangements play a critical role in shaping the this compound framework from its precursors. While euphane and tirucallane are considered primary origins, studies on synthetic routes towards the this compound skeleton have explored rearrangement mechanisms that might mirror biosynthetic processes. One such area of investigation involves the rearrangement of ent-halimanes, a class of bicyclic diterpenes. mdpi.comnih.govresearchgate.net Although ent-halimanes are diterpenes (C20) and not triterpenes, synthetic studies have shown that rearrangements of abeo-picrasane skeletons, potentially derived from tetracyclic precursors, could involve 1,2-methyl migrations similar to those observed in the biosynthetic pathways of euphane and tirucallane. mdpi.comnih.gov

Specifically, a 1,2 migration of a methyl group (e.g., Me-18 in an abeo-picrasane intermediate) has been proposed as a key step in forming the this compound skeleton. mdpi.comnih.gov This type of rearrangement is analogous to methyl shifts that occur during the cyclization and subsequent modifications of tetracyclic triterpenoids. vdoc.pub Synthetic efforts have demonstrated that Lewis acids can induce rearrangements in ent-halimane derivatives, leading to perhydroindene systems, which share some structural features with parts of the this compound skeleton, highlighting the plausibility of such rearrangement mechanisms in a biological context, likely catalyzed by specific enzymes. mdpi.comnih.gov

Hypothetical Connections to Other Terpenoid Classes (e.g., Limonoids)

This compound quassinoids share a biosynthetic link with other classes of degraded triterpenoids, notably the limonoids. Both quassinoids and limonoids are found in plants belonging to the order Sapindales, with quassinoids characteristic of the Simaroubaceae family and limonoids found in the Meliaceae and Rutaceae families. uef.firesearchgate.net

Research suggests that the initial steps in the biosynthesis of quassinoids and limonoids are identical, starting from the triterpenoid precursor squalene and proceeding through intermediates like melianol (B1676181), which are formed by the action of oxidosqualene cyclase and cytochrome P450 monooxygenases. researchgate.net This common early pathway indicates a divergence point later in the biosynthetic route, where distinct enzymatic machinery leads to the formation of either the this compound (quassinoid) or the highly rearranged limonoid skeleton. researchgate.netresearchgate.net While both classes involve significant skeletal modifications and oxidative cleavage of the triterpenoid precursor, the specific rearrangements and cleavage patterns differ, resulting in their distinct structural features (e.g., the characteristic furan (B31954) ring in many limonoids). researchgate.net This shared origin underscores the intricate and diverse nature of terpenoid biosynthesis in plants.

Total Synthesis and Semi Synthesis of Picrasane and Analogues

Retrosynthetic Analysis of Complex Picrasane Skeletons

Retrosynthetic analysis is a fundamental strategy in organic synthesis that involves working backward from the target molecule to identify simpler, readily available starting materials and a sequence of plausible synthetic transformations. chemistry.coachewadirect.comdeanfrancispress.com For complex this compound skeletons, retrosynthetic analysis helps to break down the multi-ring system and functional groups into manageable synthetic intermediates. This process often involves identifying key disconnections that correspond to known and reliable chemical reactions. chemistry.coachewadirect.com The goal is to devise a synthetic route that is efficient, stereoselective, and allows for the controlled introduction of the necessary structural features. deanfrancispress.com Different retrosynthetic pathways can be explored and compared based on feasibility, cost, and efficiency. deanfrancispress.com

Strategies for Construction of the Fused and Bridged Ring Systems (ABCD-ring skeleton)

The construction of the tetracyclic this compound core, consisting of fused and bridged six-membered rings, is a central challenge in its synthesis. thieme-connect.com Various strategies have been developed to assemble this complex framework.

One prominent approach involves the use of Diels-Alder cycloaddition reactions, which are powerful tools for forming six-membered rings. thieme-connect.comthieme-connect.de Given that the this compound skeleton contains four six-membered rings, Diels-Alder methodology is frequently employed in synthetic strategies. thieme-connect.comthieme-connect.de Tandem or intramolecular Diels-Alder reactions have been utilized to construct multiple rings of the this compound core in a single step. thieme-connect.comthieme-connect.de

Another strategy involves building the ring system in a stepwise manner, often starting from simpler cyclic or acyclic precursors and sequentially forming the fused and bridged rings through a series of reactions. researchgate.net Approaches have been reported that build the AB, ABC, or ABCD ring systems. researchgate.netmdpi.com

Stereoselective Carbon-Carbon Bond Formation

The this compound skeleton features numerous chiral centers, making stereoselective carbon-carbon bond formation crucial for the successful synthesis of specific stereoisomers. jst.go.jp Stereoselective reactions aim to control the relative or absolute configuration of newly formed chiral centers. nih.govchemrxiv.orgnih.govfrontiersin.org

Various methods are employed to achieve stereocontrol during C-C bond formation in this compound synthesis. These can include:

Asymmetric Catalysis: Utilizing chiral catalysts to direct the stereochemical outcome of reactions such as Diels-Alder cycloadditions, Michael additions, or aldol (B89426) reactions. nih.govfrontiersin.org

Substrate Control: Relying on existing stereocenters within the reacting molecule to influence the stereochemistry of the new bond formation.

Auxiliary-Controlled Reactions: Attaching a chiral auxiliary to a substrate to temporarily induce asymmetry, followed by removal of the auxiliary.

Intramolecular Reactions: Designing reactions where the spatial proximity of reacting groups within a single molecule favors the formation of specific stereoisomers. thieme-connect.comthieme-connect.de

Examples of stereoselective C-C bond forming reactions relevant to this compound synthesis include stereoselective intramolecular Diels-Alder cycloadditions thieme-connect.de, stereoselective reductions, and stereocontrolled additions to carbonyl groups. uef.fijst.go.jp

Oxidative Functionalization Approaches

The this compound skeleton is often heavily functionalized with oxygen-containing groups such as hydroxyls, ketones, and lactones. uef.fi Oxidative functionalization reactions are essential for introducing these functionalities at specific positions and with the correct stereochemistry. jst.go.jpgoogleapis.com

Approaches to oxidative functionalization in this compound synthesis include:

Direct Oxidation of C-H Bonds: Selective oxidation of carbon-hydrogen bonds to introduce oxygen functionalities. nih.govbeilstein-journals.org This can be achieved using various oxidizing agents and catalysts, sometimes with directing groups to control regioselectivity. nih.govbeilstein-journals.org

Oxidation of Alkenes or Alkynes: Using reactions such as epoxidation, dihydroxylation, or oxidative cleavage to introduce oxygen atoms into unsaturated systems.

Oxidation of Alcohols or Carbonyls: Converting alcohols to aldehydes or ketones, or aldehydes to carboxylic acids, using appropriate oxidizing agents. jst.go.jpeurekaselect.com Lead tetraacetate oxidation has been reported as a key reaction in the synthesis of a this compound intermediate. jst.go.jpmolaid.com

Baeyer-Villiger Oxidation: Converting ketones to esters or lactones, which can be relevant for forming the lactone D-ring often found in quassinoids. researchgate.net

The choice of oxidative method depends on the specific functional group to be introduced, the desired position, and the required stereochemistry.

Enantioselective Total Synthesis Methodologies

Enantioselective total synthesis aims to synthesize a single enantiomer of a chiral molecule from achiral or prochiral starting materials, without the need for resolution of a racemic mixture. nih.govrsc.orgrsc.orgnih.govaminer.org For this compound analogues with specific biological activities often residing in a single enantiomer, enantioselective synthesis is highly desirable. uef.fi

Methodologies employed in enantioselective total synthesis of this compound analogues include:

Asymmetric Catalysis: Utilizing chiral catalysts (e.g., organocatalysts, metal complexes with chiral ligands, biocatalysts) to control the stereochemistry of key bond-forming reactions. nih.govfrontiersin.org

Chiral Pool Synthesis: Starting from naturally occurring enantiomerically pure compounds (chiral pool) and transforming them into the target molecule while preserving the existing stereochemistry.

Chiral Auxiliary Strategies: Employing chiral auxiliaries to induce asymmetry during critical steps, followed by their removal.

Enzymatic Transformations: Utilizing enzymes as biocatalysts, which often exhibit high chemo-, regio-, and enantioselectivity. nih.govfrontiersin.org

Successful enantioselective total syntheses of quassinoids with the this compound skeleton have been reported, often involving the development of novel asymmetric methodologies to control the formation of multiple contiguous stereocenters. uef.fi

Semi-Synthetic Modifications of Naturally Occurring this compound Scaffolds

Semi-synthesis involves using a naturally occurring compound as a starting material and performing chemical transformations to create analogues with modified structures and potentially altered biological activities. ingentaconnect.comchemrxiv.org For this compound derivatives, this approach leverages the complex pre-formed scaffold provided by nature.

Semi-synthetic modifications of naturally occurring this compound scaffolds can involve:

Functional Group Interconversions: Converting existing functional groups (e.g., alcohols to ketones, ketones to alcohols, oxidation or reduction of functional groups).

Introduction of New Functional Groups: Adding hydroxyl groups, halogens, or other substituents to the this compound core.

Modification of Side Chains or Peripheral Rings: Altering the structure of groups attached to the core this compound skeleton, such as the lactone D-ring.

Skeletal Rearrangements: Inducing controlled rearrangements of the this compound framework to access structural variations. uef.fimdpi.com For example, rearrangements from ent-halimanes to ent-labdanes or abeopicrasanes to picrasanes have been explored. uef.fimdpi.commdpi.com

Semi-synthesis offers a potentially more efficient route to explore structure-activity relationships compared to total synthesis, as it bypasses the need to construct the entire complex skeleton from scratch. chemrxiv.org It allows for the generation of diverse analogues by targeted modifications of a common natural product scaffold. chemrxiv.orgnih.govmdpi.comnih.gov

Structure Activity Relationship Sar Studies of Picrasane Derivatives

Correlating Structural Motifs with Biological Activity Modulations

The biological activities of picrasane derivatives are intimately linked to their specific substitution patterns and the presence of various functional groups on the core this compound skeleton. ontosight.ainih.govworldagroforestry.org Research into these compounds has revealed that modifications to the basic triterpene structure can significantly influence their potency and the type of biological effect observed.

For instance, studies on this compound quassinoids have indicated that their varying potencies against targets like Vpr are related to their specific functionalities. researchgate.net The presence and position of functional groups such as hydroxyl (-OH), acetyloxy (-OAc), and keto (=O) groups are known to contribute to the chemical and biological properties of this compound derivatives. ontosight.ai In other related quassinoids, a methylene-oxygen bridge has been highlighted as important for antimalarial activity. worldagroforestry.org

General SAR principles, observed in studies of other compound classes, provide context for understanding the impact of structural changes on picrasanes. For example, in pyridine (B92270) and pyrazole (B372694) derivatives, the number and position of substituents like methoxy, hydroxyl, amino, and halogen groups, as well as the presence of cyclic structures, can modulate antiproliferative activity. nih.govmdpi.com Similarly, modifications at specific positions on scaffolds like benzimidazole (B57391) have been shown to influence anti-inflammatory activity. mdpi.com These findings suggest that the precise location and nature of substituents on the complex this compound framework are critical determinants of its interaction with biological targets and the resulting activity.

Identification of Pharmacophoric Elements within the this compound Scaffold

Identifying the pharmacophoric elements within the this compound scaffold is a key step in understanding how these molecules exert their biological effects and in designing new, more effective analogues. A pharmacophore represents the ensemble of steric and electronic features of a molecule that are necessary to ensure optimal supramolecular interactions with a specific biological target structure and to trigger its biological response. unina.itslideshare.net These features can include hydrogen bond donors and acceptors, hydrophobic centers, and ionizable groups, arranged in a specific three-dimensional spatial relationship. unina.itslideshare.net

Ligand-based pharmacophore identification approaches typically involve analyzing a set of active compounds that bind to the same target to find common features and their spatial arrangement. unina.itnih.gov Given the range of activities associated with this compound derivatives, different pharmacophores would likely be identified depending on the specific biological target (e.g., an enzyme, a receptor, or DNA). The presence of multiple oxygen-containing groups (hydroxyl, keto, ester) on the this compound core suggests that hydrogen bonding and polar interactions are likely to be important pharmacophoric features for many of its biological activities.

Rational Design of this compound Analogues with Enhanced Bioactivity

Rational design of this compound analogues aims to create new compounds with improved biological profiles based on the insights gained from SAR studies and pharmacophore modeling. gardp.orgscirp.org This process involves making deliberate structural modifications to the this compound scaffold or its substituents to enhance desired activities, improve selectivity for a particular target, or potentially reduce undesirable properties. gardp.orgnih.gov

Understanding which structural motifs and pharmacophoric elements are essential for a specific activity allows medicinal chemists to design targeted libraries of analogues. For example, if a hydroxyl group at a particular position is found to be critical for interaction with a key amino acid residue in a target protein binding site, analogues might be designed that retain or optimize this interaction. Conversely, if a certain modification leads to a loss of activity, it suggests that the modified feature was important for binding or efficacy.

While specific examples of rationally designed this compound analogues and their resulting enhanced bioactivity were not detailed in the provided search results, the general principles of rational design are applicable. The process often involves:

Analyzing existing SAR data to identify key functional groups and positions.

Using computational tools, such as molecular docking and 3D-QSAR, to predict how modifications might affect binding to a target. unina.itresearchgate.net

Synthesizing analogues with targeted modifications.

Evaluating the biological activity of the new analogues to validate the design strategy and refine the SAR model.

The mention of de novo design of analogues via fragment tethering in the context of picrasene-11,16-dione suggests advanced design strategies are being explored for this compound derivatives. googleapis.com This approach involves building new molecules piece by piece within the binding site of a target, guided by computational predictions of favorable interactions.

Stereochemical Influences on Target Recognition and Efficacy

Stereochemistry, the three-dimensional arrangement of atoms in a molecule, plays a fundamental role in the interaction of small molecules with biological targets and significantly influences their biological activity and efficacy. ontosight.ainih.govnih.govlumenlearning.comrsc.org For complex molecules like this compound derivatives, which possess multiple chiral centers, the specific stereoisomer can have vastly different biological properties compared to its enantiomers or diastereomers. nih.gov

Studies on other classes of compounds, such as diketopiperazines, have explicitly demonstrated that stereochemistry can modulate bioactivity, with enantiopure forms sometimes exhibiting improved activity compared to mixtures of stereoisomers. nih.gov This highlights the importance of synthesizing and evaluating individual stereoisomers of this compound derivatives to fully understand their SAR and optimize their biological activity.

Biological Mechanism of Action Studies of Picrasane Type Compounds

Modulation of Cellular Signaling Pathways

Picrasane-type compounds have been shown to impact several crucial cellular signaling pathways that regulate fundamental cellular functions such as growth, survival, and proliferation.

Effects on Protein Synthesis

Certain this compound-type quassinoids have demonstrated the ability to inhibit protein synthesis. For instance, ailanthinone, a quassinoid with a this compound skeleton isolated from Ailanthus altissima, is presumed to disrupt regular ribosomal functions by inhibiting parasite protein synthesis. researchgate.net Protein synthesis is a fundamental process involving transcription and translation, where genetic information is used to create proteins essential for cell function. ck12.org Inhibition of protein synthesis can have significant consequences for cell viability and function, particularly in rapidly dividing cells. nih.govnih.gov

Impact on PI3K/Akt Pathway Components

The phosphoinositide 3-kinase (PI3K)/Akt pathway is a critical signaling cascade involved in cell growth, survival, and proliferation, and is frequently deregulated in various cancers. frontiersin.orgnih.govmdpi.com Some studies suggest that this compound-type compounds can modulate components of this pathway. For example, bruceine D, a quassinoid with a C-20 this compound framework, has been shown to induce apoptosis involving the activation of reactive oxygen species (ROS)-associated PI3K/Akt signaling pathways in certain cancer cells. spandidos-publications.com This indicates a complex interaction where bruceine D influences the PI3K/Akt pathway, potentially through oxidative stress mechanisms, leading to programmed cell death. Another study investigating the interaction between CD9 and PI3K-p85 highlighted how modulating PI3K/Akt signaling can impact cell proliferation and apoptosis, providing a broader context for how compounds affecting this pathway might exert their effects. nih.gov

Regulation of HIF-1α and MYC Expression

Hypoxia-inducible factor 1-alpha (HIF-1α) and MYC are transcription factors that play critical roles in cellular adaptation to low oxygen conditions (hypoxia), metabolism, and cell proliferation. nih.govmdpi.comfrontiersin.orgelifesciences.org Their expression and activity are tightly regulated, and dysregulation is often observed in cancer. mdpi.comnih.gov Research indicates a complex interplay between MYC and HIF-1α, where MYC can post-transcriptionally regulate HIF-1α levels and activity. mdpi.comfrontiersin.orgnih.gov While the direct impact of this compound compounds specifically on the regulation of HIF-1α and MYC expression was not extensively detailed in the search results, the known involvement of these transcription factors in pathways affected by this compound compounds (like apoptosis and cellular signaling) suggests potential indirect modulation. Studies have shown that ABL kinases can regulate the stabilization of HIF-1α and MYC through CPSF1, highlighting the intricate regulatory networks involving these proteins. nih.gov

Influence on Membrane Polarization

Cell membrane potential, the difference in electric potential across the cell membrane, is crucial for various cellular functions, including signaling and transport. uvigo.esrsc.org Changes in membrane potential can influence cellular processes and signaling pathways. nih.gov While the search results did not provide direct evidence of this compound compounds specifically influencing membrane polarization, the broader context of cellular signaling modulation by these compounds suggests this as a potential area of impact, given the fundamental role of membrane potential in cellular communication and function.

Induction of Apoptotic Processes and Programmed Cell Death Pathways

Several this compound-type compounds have been reported to induce apoptosis, a form of programmed cell death characterized by specific morphological and biochemical changes. researchgate.netmdpi.com Apoptosis can occur via intrinsic (mitochondrial) or extrinsic (death receptor) pathways, both involving a cascade of caspases. mdpi.com For example, bruceine D has been shown to induce apoptosis in human non-small-cell lung cancer cells, a process that involves mitochondrial ROS-mediated death signaling. spandidos-publications.com This suggests that bruceine D can trigger the intrinsic apoptotic pathway by affecting mitochondrial function and inducing oxidative stress. Another study on a different compound, PW06 (a carbazole (B46965) derivative containing a chalcone (B49325) moiety, not a this compound, but discussed in the context of apoptosis induction), demonstrated the involvement of both caspase-dependent and mitochondria-dependent pathways in inducing apoptosis in pancreatic cancer cells. nih.gov Apoptosis-inducing factor (AIF) is also known to play a role in caspase-independent apoptosis by causing DNA fragmentation and chromatin condensation. wikipedia.org The ability of this compound compounds to induce apoptosis highlights a key mechanism by which they may exert their cytotoxic effects, particularly in cancer cells.

Interaction with Specific Molecular Targets (e.g., Protein Kinases, Receptors)

The biological activities of this compound-type compounds are mediated through their interactions with specific molecular targets within the cell. These targets often include enzymes like protein kinases and various cellular receptors. Protein kinases are crucial regulators of cellular processes, catalyzing the phosphorylation of proteins, which can alter their activity and function. nih.gov The PI3K/Akt pathway components, discussed earlier, are examples of protein kinases that can be modulated by this compound compounds. spandidos-publications.com Other protein kinases, such as those in the MAPK/ERK cascade, are also involved in diverse cellular functions including growth, survival, and apoptosis, and are potential targets for modulating cellular signaling. uniprot.orguniprot.org While direct binding data for this compound compounds with specific protein kinases like PAK1 or MAPK1 were not explicitly found, their influence on downstream signaling pathways suggests potential interactions. uniprot.orguniprot.org

Cellular receptors, including those on the cell surface and intracellular receptors, are also key molecular targets that can be modulated by bioactive compounds. These receptors are involved in receiving extracellular signals and initiating intracellular responses. nih.gov While specific interactions of this compound compounds with particular receptors were not detailed in the search results, the broader context of pharmacological interactions with immune receptors and other cellular receptors is an established area of research for various compounds. nih.govwikipedia.orgnih.govresearchgate.net The diverse biological activities of this compound-type compounds suggest that they may interact with a range of molecular targets, including various protein kinases and receptors, to exert their effects on cellular signaling and induce processes like apoptosis.

Anti-Inflammatory Mechanisms

This compound-type compounds have demonstrated anti-inflammatory effects through several proposed mechanisms. Studies suggest that these compounds can modulate inflammatory responses by influencing signaling pathways such as NF-κB and MAPK. scielo.brscielo.br For instance, research on alkaloids from Picrasma quassioides indicates that compounds like picrasidine Y may interact with key inflammatory targets including VEGFA, TLR4, and STAT3. scielo.brscielo.br

One specific this compound derivative, picrasmalignan A, isolated from P. quassioides, has been shown to exert anti-inflammatory effects by inhibiting the expression and enzymatic activity of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) in lipopolysaccharide (LPS)-activated macrophages. nih.gov This inhibition leads to a reduction in the production of nitric oxide (NO) and pro-inflammatory cytokines like tumor necrosis factor-α (TNF-α) and interleukin-6 (IL-6). nih.gov

Network pharmacology studies further support the involvement of multiple components and targets in the anti-inflammatory effects of Picrasma alkaloids, highlighting pathways like the chemokine signaling pathway and those relevant to inflammatory bowel disease. scielo.br

Antioxidant Mechanisms

The antioxidant properties of this compound-type compounds contribute to their protective effects against oxidative stress. While specific detailed mechanisms for individual picrasanes are still being elucidated, the general mechanisms of antioxidants involve the control of oxidative reactions. mdpi.com This can occur through various processes such as hydrogen atom transfer (HAT), electron transfer-proton transfer (ET-PT), proton-coupled electron transfer (PCET), or sequential proton-loss electron transfer (SPLET), depending on the compound's structure and environment. mdpi.com

Plant-derived antioxidants, including those with a this compound skeleton, can protect cells from damage caused by free radicals. mdpi.com This is particularly relevant in conditions associated with increased oxidative stress, such as inflammation and neurodegenerative diseases. google.comnih.gov

Antimalarial Mechanisms

This compound quassinoids, particularly those with a C-20 this compound skeleton like the bruceolides isolated from the genus Brucea, are known for their marked antimalarial activities. nih.govingentaconnect.com While the precise mechanisms can vary among different this compound derivatives, quassinoids are generally understood to interfere with the growth and survival of Plasmodium parasites, the causative agents of malaria. researchgate.net

Studies on the mode of action of quassinoids with activity against chloroquine-resistant Plasmodium falciparum have been conducted, indicating their potential against drug-resistant strains. researchgate.net The development of new antimalarial drugs, including those based on natural products like picrasanes, remains a priority in combating malaria, especially with the emergence of resistance to existing therapies. anr.frfrontiersin.org

Antiviral Mechanisms (e.g., HIV, Herpes simplex, Rous sarcoma virus)

Research indicates that this compound-type compounds may possess antiviral activities against a range of viruses, including HIV and Herpes simplex virus. anr.frontosight.ai For instance, certain this compound quassinoids isolated from Picrasma javanica have been identified as inhibitors of the HIV-1 viral protein R (Vpr). d-nb.info Vpr is a key accessory protein involved in various aspects of the HIV life cycle, and its inhibition can impact viral replication. d-nb.info Structure-activity relationship studies have explored how different functional groups on the this compound skeleton influence their anti-Vpr activity. d-nb.info

While the search results mention antiviral activity against Herpes simplex virus and Rous sarcoma virus in the context of broader compound screenings or other antiviral mechanisms anr.frontosight.ai, detailed mechanisms specifically for this compound-type compounds against these viruses are not extensively elaborated in the provided snippets. However, general antiviral defense mechanisms involve the activation of innate immunity and the action of interferon-stimulated genes (ISGs) and proteins like MX protein, which can restrict viruses like HIV-1 and herpes simplex virus-1. news-medical.netfrontiersin.org

Antimicrobial Mechanisms

This compound derivatives have demonstrated antimicrobial activity against various microorganisms, including bacteria and fungi. nih.govresearchgate.netanr.frontosight.aiontosight.ai Extracts and isolated compounds from Picrasma species have shown broad-spectrum antibacterial activity against bacteria such as Bacillus, Micrococcus, Staphylococcus, Pseudomonas aeruginosa, and Salmonella typhi. ukm.my

The mechanisms underlying the antimicrobial effects of this compound-type compounds are not fully elucidated in the provided information but are an active area of research, particularly in the context of overcoming antibiotic resistance. ukm.my

Neuroprotective Mechanisms

Some this compound-type quassinoids have shown potential neuroprotective effects. nih.govingentaconnect.com For example, perforalactones G and I, C-20 quassinoids with a this compound skeleton isolated from Harrisonia perforata, have demonstrated the ability to increase cell viability in a cellular model of Parkinson's disease and improve climbing ability and dopamine (B1211576) levels in a Drosophila model of the disease. cas.cn

These neuroprotective effects may be mediated through mechanisms involving anti-oxidative and anti-apoptotic pathways. nih.govcas.cnmdpi.com Neuroprotective agents, including certain plant-derived compounds, can modulate molecules involved in apoptosis and support neuroplasticity and neurogenesis, potentially improving impaired brain functions. nih.govmdpi.com

Insect Antifeedant and Growth Inhibitory Activities

This compound-type compounds, particularly quassinoids, are known for their insect antifeedant and growth inhibitory activities. ontosight.aidntb.gov.uanih.gov These compounds can deter insects from feeding on plants and disrupt their growth and development. mdpi.comnih.goventomoljournal.commdpi.com

Antifeedant activity can involve affecting neurons associated with feeding receptors, thereby inhibiting or suppressing feeding. mdpi.com Growth inhibition can manifest as reduced larval growth, decreased pupation rates, and prolonged larval and pupal stages. nih.govmdpi.com Studies on other plant-derived compounds with antifeedant and growth inhibitory activities, such as triterpenoid (B12794562) saponins, highlight the importance of specific functional groups for their efficacy. nih.gov While the specific mechanisms for picrasanes are not detailed in the provided snippets, their activity in this area makes them of interest for potential use in botanical pesticides. mdpi.comnih.gov

Analytical Method Development for Picrasane Quantification and Purity Assessment

Chromatographic Quantification Methods (e.g., HPLC-UV, LC-MS)

Chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC) coupled with various detectors, are widely employed for the quantification of picrasane derivatives. The choice of detection method often depends on the specific properties of the this compound compound being analyzed and the required sensitivity.

HPLC-UV: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) is a common and accessible method for quantifying compounds with chromophores that absorb UV light at specific wavelengths. Method development involves optimizing parameters such as the stationary phase (e.g., reversed-phase C18 columns), mobile phase composition (mixtures of water or buffer with organic solvents like methanol (B129727) or acetonitrile), flow rate, and detection wavelength to achieve adequate separation and sensitivity for the target this compound compound. mdpi.comnih.govplantarchives.orgbiointerfaceresearch.com For instance, a reversed-phase C18 column is frequently used, with mobile phases often consisting of methanol or acetonitrile (B52724) mixed with water or a buffer. mdpi.comnih.govplantarchives.orgbiointerfaceresearch.com UV detection wavelengths are selected based on the UV absorption maxima of the specific this compound derivative. mdpi.comnih.govplantarchives.orgbiointerfaceresearch.com

LC-MS: Liquid Chromatography-Mass Spectrometry (LC-MS) offers higher sensitivity and specificity compared to HPLC-UV, making it invaluable for analyzing complex samples and detecting compounds at lower concentrations. nih.govlcms.czturkjps.org LC-MS allows for the separation of this compound derivatives by LC, followed by their detection and identification based on their mass-to-charge ratio (m/z) and fragmentation patterns in the mass spectrometer. nih.govlcms.czturkjps.orgresearchgate.netnih.gov This hyphenated technique is particularly useful for quantifying this compound compounds in biological matrices or complex plant extracts where interfering substances may be present. nih.govresearchgate.netnih.gov Method development for LC-MS involves optimizing LC parameters (column, mobile phase, gradient elution) and MS parameters (ionization mode, such as electrospray ionization (ESI), and detection mode, such as selected ion monitoring (SIM) or multiple reaction monitoring (MRM)). lcms.czturkjps.orgresearchgate.netnih.gov MRM is often used for highly sensitive and selective quantification, monitoring specific precursor-product ion transitions for the target analyte. turkjps.orgresearchgate.netnih.gov

Studies on quassinoids, which include this compound derivatives, often utilize LC-MS/MS for their determination in various matrices. researchgate.netnih.govresearchgate.net For example, an LC-(+)-ESI-MS/MS method was developed for the determination of isobrucein B and neosergeolide, quassinoids found in Picrolemma sprucei, in stem infusions. researchgate.net This method employed a reversed-phase C18 column and used methanol:water with acetic acid as the mobile phase, with detection via MRM. researchgate.net

Purity Determination Techniques

Determining the purity of isolated this compound compounds is crucial for ensuring the reliability of research findings and the quality of materials for further studies or applications. Various analytical techniques are employed for this purpose.

Chromatographic methods, especially HPLC with diode array detection (HPLC-DAD) or LC-MS, are fundamental for assessing purity by separating the target this compound compound from impurities. nih.govchromatographyonline.com HPLC-DAD allows for the acquisition of UV spectra across the eluted peak, enabling peak purity assessment based on spectral homogeneity. chromatographyonline.com If the UV spectra are consistent across the peak, it suggests that a single compound is eluting. chromatographyonline.com LC-MS provides even more detailed information, allowing for the detection and identification of impurities based on their mass spectra. nih.govchromatographyonline.com

Other techniques can complement chromatographic methods for purity determination:

Quantitative Nuclear Magnetic Resonance (q-NMR): q-NMR is a direct quantification technique that can be used to determine the purity of a compound without the need for a reference standard of the analyte itself, provided a suitable internal standard is used. nih.govrsc.org This method relies on the direct relationship between the intensity of NMR signals and the molar concentration of the analyte. rsc.org

Differential Scanning Calorimetry (DSC): DSC can be used to determine the purity of crystalline solids by analyzing their melting behavior. hitachi-hightech.com Impurities typically broaden the melting range and lower the melting point of a substance. hitachi-hightech.com

Mass Balance Approach: This approach involves quantifying the main component and all impurities (e.g., related substances, residual solvents, water, inorganic impurities) using a combination of analytical techniques and calculating the purity by subtracting the total percentage of impurities from 100%. nih.gov Techniques used in a mass balance approach can include LC-UV, Karl Fischer titration for water content, thermogravimetric analysis (TGA) for non-volatiles, and gas chromatography-mass spectrometry (GC-MS) for residual solvents. nih.gov

Method Validation for Reproducibility and Accuracy

Method validation is a critical process to confirm that an analytical procedure is suitable for its intended purpose, ensuring the accuracy, precision, specificity, linearity, range, detection limit, quantitation limit, and robustness of the results. pharmatutor.orgjpbs-online.comeuropa.eu For the quantification and purity assessment of this compound compounds, validation studies are essential to demonstrate the reliability of the developed analytical methods.

Key validation parameters include:

Accuracy: Assesses the closeness of the results obtained by the method to the true value. pharmatutor.orgeuropa.eu This can be determined by analyzing samples with known concentrations of the analyte (e.g., spiked samples) or by comparing results to those obtained by a well-characterized reference method. europa.eu

Precision: Measures the agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. pharmatutor.orgeuropa.eu Precision is typically evaluated at different levels: repeatability (within a short period using the same analyst and equipment) and intermediate precision (under different conditions, such as different analysts, equipment, or days). europa.euresearchgate.net

Specificity: Demonstrates that the method can accurately measure the analyte in the presence of other components that may be expected to be present in the sample matrix, such as impurities, degradation products, or matrix components. pharmatutor.orgeuropa.eu Chromatographic methods inherently offer specificity through separation. europa.eu

Linearity: Evaluates the ability of the method to elicit test results that are directly proportional to the concentration of the analyte within a specified range. pharmatutor.orgeuropa.eu This is typically assessed by analyzing a series of standards at different concentrations and constructing a calibration curve. pharmatutor.orgeuropa.eu

Range: Defines the interval between the upper and lower concentrations of the analyte for which the analytical procedure has been demonstrated to have a suitable level of precision, accuracy, and linearity. pharmatutor.orgeuropa.eu

Detection Limit (LOD): The lowest concentration of the analyte that can be reliably detected, but not necessarily quantified, under the stated experimental conditions. pharmatutor.org

Quantitation Limit (LOQ): The lowest concentration of the analyte that can be quantified with acceptable accuracy and precision. pharmatutor.org

Robustness: Evaluates the capacity of the method to remain unaffected by small, deliberate variations in method parameters. pharmatutor.orgeuropa.eu This helps to ensure the reliability of the method during normal use. europa.eu

Validation studies for chromatographic methods used for this compound analysis would involve assessing these parameters using representative samples. For example, a validated LC-MS/MS method for ailanthone, a this compound quassinoid, in rat plasma demonstrated good linearity, precision (intra- and inter-day RSD less than 9.34%), and accuracy (95.34% to 107.78%) within its linear range. researchgate.net

Method validation guidelines, such as those provided by the International Conference on Harmonisation (ICH), outline the specific requirements and experimental approaches for validating different types of analytical procedures. turkjps.orgeuropa.euresearchgate.net Adherence to these guidelines ensures the quality, reliability, and consistency of the analytical data obtained for this compound compounds. jpbs-online.comeuropa.eu

Future Research Trajectories and Interdisciplinary Perspectives on Picrasane

Exploration of Undiscovered Picrasane Chemotypes

Despite the isolation of numerous this compound quassinoids from various plant species, particularly within the Simaroubaceae family, the full spectrum of this compound chemotypes present in nature is likely yet to be discovered. Studies continue to identify new this compound derivatives from sources such as Picrasma javanica and Picrasma quassioides, highlighting the ongoing potential for uncovering novel structures with unique properties. ontosight.aiepdf.pubresearchgate.netresearchgate.netresearchgate.net Future research should prioritize comprehensive phytochemical investigations of underexplored plant species and geographical regions known to contain this compound-producing plants. Advanced isolation techniques and spectroscopic methods will be crucial in identifying and characterizing these new chemotypes. Focused efforts on plants used in traditional medicine, which are known sources of bioactive compounds, could also yield novel this compound structures.

Advanced Synthetic Methodologies for Diversification and Library Generation